molecular formula C7H10ClN3O B15209265 N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide

N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide

Cat. No.: B15209265
M. Wt: 187.63 g/mol
InChI Key: BGOYGJBLZKTPGD-UHFFFAOYSA-N
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Description

N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloro group at the 3-position, a methyl group at the 1-position, and an acetamide group attached to the pyrazole ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.

    Methylation: The methyl group at the 1-position can be introduced using methyl iodide in the presence of a base.

    Acetamide Formation: The final step involves the reaction of the pyrazole derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-Methyl-1H-pyrazol-5-yl)methyl)acetamide
  • N-((3-Chloro-1H-pyrazol-5-yl)methyl)acetamide
  • N-((3-Chloro-1-methyl-1H-pyrazol-4-yl)methyl)acetamide

Uniqueness

N-((3-Chloro-1-methyl-1H-pyrazol-5-yl)methyl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

N-[(5-chloro-2-methylpyrazol-3-yl)methyl]acetamide

InChI

InChI=1S/C7H10ClN3O/c1-5(12)9-4-6-3-7(8)10-11(6)2/h3H,4H2,1-2H3,(H,9,12)

InChI Key

BGOYGJBLZKTPGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=NN1C)Cl

Origin of Product

United States

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